Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636504
InChI: InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3
SMILES:
Molecular Formula: C10H10BrClO4
Molecular Weight: 309.54 g/mol

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate

CAS No.:

Cat. No.: VC18636504

Molecular Formula: C10H10BrClO4

Molecular Weight: 309.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate -

Specification

Molecular Formula C10H10BrClO4
Molecular Weight 309.54 g/mol
IUPAC Name methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate
Standard InChI InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3
Standard InChI Key DKPSECUCTBPLBV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br

Introduction

Chemical Identity and Structural Features

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name derives from the parent benzoic acid structure, modified by methyl esterification at the carboxyl group and substitutions at the 2-, 3-, 4-, and 5-positions of the aromatic ring. Key structural attributes include:

  • Bromine at position 5, imparting electrophilic reactivity.

  • Chlorine at position 2, enhancing steric and electronic effects.

  • Hydroxyl group at position 3, enabling hydrogen bonding.

  • 2-Hydroxyethyl group at position 4, introducing flexibility and polarity.

The compound’s SMILES notation is COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br, and its InChIKey is DKPSECUCTBPLBV-UHFFFAOYSA-N. A detailed analysis of its crystallographic data is unavailable, but its structural analogs suggest a planar aromatic core with substituents influencing solubility and reactivity .

Synthesis and Preparation

While no direct synthesis protocols for methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate are documented, analogous compounds provide insight into plausible routes. For example, methyl 5-bromo-3-propionylsalicylate (CAS 91099-82-0) is synthesized via Friedel-Crafts acylation using anhydrous aluminum chloride, propionyl chloride, and methyl 5-bromosalicylate under controlled conditions (80°C for 7 hours) . This method achieves a 95.5% yield after purification , suggesting that similar strategies—such as sequential halogenation, esterification, and hydroxylation—could be adapted for the target compound.

Table 1: Hypothetical Synthesis Steps for Methyl 5-Bromo-2-Chloro-3-Hydroxy-4-(2-Hydroxyethyl)Benzoate

StepReaction TypeReagents/ConditionsPurpose
1BrominationBr₂, FeBr₃ (catalyst)Introduce bromine at position 5
2ChlorinationCl₂, AlCl₃ (catalyst)Introduce chlorine at position 2
3HydroxyethylationEthylene oxide, base (e.g., NaOH)Add 2-hydroxyethyl at position 4
4EsterificationMethanol, H₂SO₄ (acid catalyst)Form methyl ester

These steps remain speculative and would require optimization to address steric hindrance and regioselectivity challenges.

Physicochemical Properties

Data on the compound’s physical properties are sparse, but its molecular formula (C₁₀H₁₀BrClO₄) and weight (309.54 g/mol) are well-established . Key inferred properties include:

  • Solubility: Likely polar due to hydroxyl and ester groups; soluble in dimethyl sulfoxide (DMSO) or methanol.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions owing to the ester moiety.

  • Melting/Boiling Points: Unreported, but analogous brominated benzoates (e.g., 5-bromo-2-methylbenzoic acid) exhibit melting points near 170°C .

SupplierLocationContactAdvantage Score
AstaTech (Chengdu) Pharma. Co.Chinawupengcheng@astatech.cn55/100

Global availability is limited, with no major suppliers in Europe or North America .

Research Gaps and Future Directions

Critical unknowns include:

  • Synthetic Optimization: Development of efficient, scalable routes.

  • Biological Profiling: Screening for antimicrobial, anticancer, or anti-inflammatory effects.

  • Physicochemical Characterization: Determination of melting point, solubility, and stability.

Collaboration between academic and industrial laboratories is essential to advance understanding of this multifunctional compound.

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